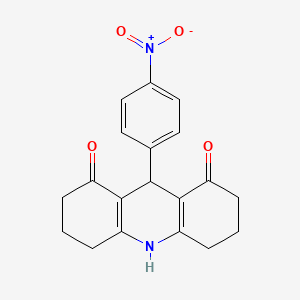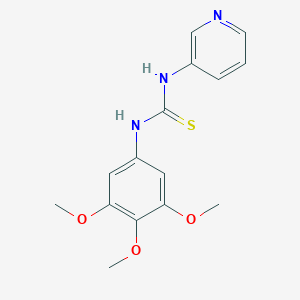
9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
Synthesis Analysis
The synthesis of 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves several steps, including the crystallization in specific space groups with defined cell parameters. These synthesis processes highlight the complexity and precision required in creating such compounds, with detailed parameters such as orthorhombic and monoclinic space groups, various cell dimensions, and comparison of experimental values with theoretical values based on semiempirical methods (Palani et al., 2005).
Molecular Structure Analysis
The molecular structure of 9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione showcases interesting aspects, such as the conformation of the acridine moiety and deviations from planarity. The structure is characterized by specific conformational states like distorted boat and envelope conformations, and the presence of intermolecular interactions including N–H⋅sO and C–H⋅sO types, along with van der Waals forces (Palani et al., 2005).
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized, with studies detailing its crystalline structure and stability. Palani et al. (2005) described the synthesis and characterization of a derivative of this compound, noting its crystallization in specific orthorhombic and monoclinic space groups and comparing experimental values with theoretical calculations based on semiempirical methods. The structures were found to be stabilized by various intermolecular interactions in addition to van der Waals forces (Palani, Thirumalai, Ambalavanan, Ponnuswamy, & Ramakrishnan, 2005).
Crystal Structures Analysis
Further research into the crystal structures of acridinedione derivatives, closely related to the compound , was conducted by Palani et al. (2005). They reported that the central pyridine ring in the acridinedione moiety tends to be planar, while the outer rings adopt half-chair conformations. The buckling angles indicated the degree of planarity of the acridinedione moiety, and the structures were also stabilized by C-H…O types of hydrogen bonds (Palani, Ambalavanan, Ponnuswamy, Murugan, & Ramakrishnan, 2005).
Application in Corrosion Inhibition
A significant application of this compound's derivatives is in corrosion inhibition. Singh et al. (2020) synthesized derivatives and tested them as inhibitors for steel corrosion in hydrochloric acid. They found that these compounds showed high efficiency in corrosion inhibition, with various tests supporting the adsorption of molecules onto the steel surface. This research highlights the potential industrial application of acridinedione derivatives in protecting materials against corrosion (Singh, Ansari, Ituen, Guo, Wahab, Quraishi, Kong, & Lin, 2020).
Laser Dye Synthesis
Acridinedione derivatives, which are closely related to the compound, have been synthesized for use as laser dyes. Shanmugasundaram et al. (1996) described the synthesis of various derivatives as a new class of laser dyes, comparing their performance with standard dyes like coumarin-102. This application demonstrates the versatility of acridinedione compounds in optical technologies (Shanmugasundaram, Murugan, Ramakrishnan, Srividya, & Ramamurthy, 1996).
Antimicrobial Potential
Research into the antimicrobial properties of acridinedione derivatives has shown promising results. For instance, derivatives of the compound have been evaluated for their antimicrobial effects. Shanmugasundaram et al. (2022) treated hexahydro acridinediones with various compounds to yield derivatives, suggesting a potential role in antimicrobial applications (Shanmugasundaram, Sujatha, Aanandhi, Manivannan, & Sivaraju, 2022).
properties
IUPAC Name |
9-(4-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-15-5-1-3-13-18(15)17(11-7-9-12(10-8-11)21(24)25)19-14(20-13)4-2-6-16(19)23/h7-10,17,20H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHOYUBFAGWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349870 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7,9,10-hexahydro-9-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2176-29-6 | |
| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7,9,10-hexahydro-9-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)
![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)